Cas no 1342212-97-8 (1-bromo-4-chloro-2-ethenylbenzene)

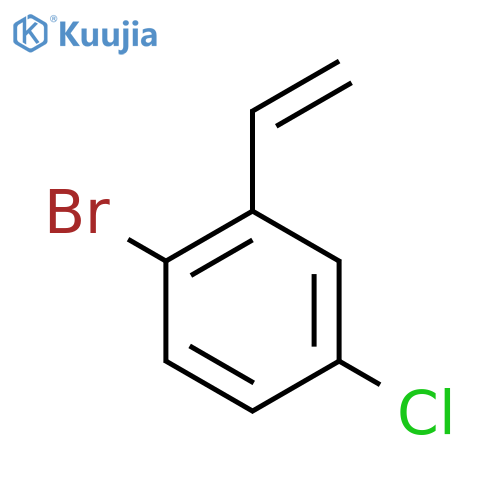

1342212-97-8 structure

商品名:1-bromo-4-chloro-2-ethenylbenzene

CAS番号:1342212-97-8

MF:C8H6BrCl

メガワット:217.490240573883

MDL:MFCD21706156

CID:5207982

PubChem ID:66158069

1-bromo-4-chloro-2-ethenylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-4-chloro-2-ethenylbenzene

- 1-Bromo-4-chloro-2-vinylbenzene

- SY274868

- 1-broMo-4-chloro-2-ethenyl-Benzene

-

- MDL: MFCD21706156

- インチ: 1S/C8H6BrCl/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2

- InChIKey: ZFLBDKZHLRMWCE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1C=C)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 4

1-bromo-4-chloro-2-ethenylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-258797-0.1g |

1-bromo-4-chloro-2-ethenylbenzene |

1342212-97-8 | 95% | 0.1g |

$113.0 | 2024-06-18 | |

| Enamine | EN300-258797-0.25g |

1-bromo-4-chloro-2-ethenylbenzene |

1342212-97-8 | 95% | 0.25g |

$162.0 | 2024-06-18 | |

| Enamine | EN300-258797-1.0g |

1-bromo-4-chloro-2-ethenylbenzene |

1342212-97-8 | 95% | 1.0g |

$414.0 | 2024-06-18 | |

| 1PlusChem | 1P01C4T1-50mg |

1-bromo-4-chloro-2-ethenylbenzene |

1342212-97-8 | 95% | 50mg |

$152.00 | 2023-12-22 | |

| 1PlusChem | 1P01C4T1-250mg |

1-bromo-4-chloro-2-ethenylbenzene |

1342212-97-8 | 95% | 250mg |

$255.00 | 2023-12-22 | |

| 1PlusChem | 1P01C4T1-10g |

1-bromo-4-chloro-2-ethenylbenzene |

1342212-97-8 | 95% | 10g |

$2260.00 | 2023-12-22 | |

| eNovation Chemicals LLC | Y1196260-5g |

1-Bromo-4-chloro-2-vinylbenzene |

1342212-97-8 | 95% | 5g |

$1020 | 2025-02-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033710-5g |

1-Bromo-4-chloro-2-ethenylbenzene |

1342212-97-8 | 95% | 5g |

¥6517.0 | 2023-04-03 | |

| Enamine | EN300-258797-0.05g |

1-bromo-4-chloro-2-ethenylbenzene |

1342212-97-8 | 95% | 0.05g |

$76.0 | 2024-06-18 | |

| Enamine | EN300-258797-5g |

1-bromo-4-chloro-2-ethenylbenzene |

1342212-97-8 | 95% | 5g |

$1199.0 | 2023-09-14 |

1-bromo-4-chloro-2-ethenylbenzene 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1342212-97-8 (1-bromo-4-chloro-2-ethenylbenzene) 関連製品

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量